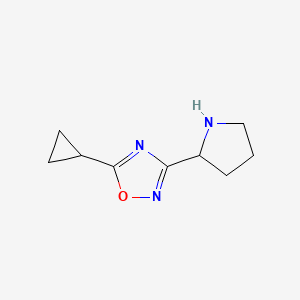

5-Cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

5-cyclopropyl-3-pyrrolidin-2-yl-1,2,4-oxadiazole |

InChI |

InChI=1S/C9H13N3O/c1-2-7(10-5-1)8-11-9(13-12-8)6-3-4-6/h6-7,10H,1-5H2 |

InChI Key |

UGFFSFDBYPZUBX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=NOC(=N2)C3CC3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

This two-step method involves the preparation of an amidoxime intermediate followed by cyclization with an acyl chloride. The general pathway is as follows:

Synthesis of Pyrrolidine-2-Carboxamidoxime :

Pyrrolidine-2-carbonitrile is treated with hydroxylamine hydrochloride in ethanol under reflux to yield the amidoxime intermediate.

$$

\text{Pyrrolidine-2-carbonitrile} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, reflux}} \text{Pyrrolidine-2-carboxamidoxime}

$$Cyclization with Cyclopropanecarbonyl Chloride :

The amidoxime reacts with cyclopropanecarbonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the 1,2,4-oxadiazole ring.

$$

\text{Pyrrolidine-2-carboxamidoxime} + \text{Cyclopropanecarbonyl chloride} \xrightarrow{\text{Base, DCM}} \text{5-Cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole}

$$

Experimental Conditions and Yields

- Amidoxime Formation : 80–90% yield after 6–8 hours of reflux.

- Cyclization Step : 65–75% yield under mild conditions (room temperature, 12–24 hours).

Superbase-Mediated One-Pot Synthesis

Reaction Mechanism and Procedure

This method employs a NaOH–DMSO superbase system to facilitate cyclization in a single pot:

Key Advantages

Case Study

A study synthesized 3-cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole using this method, achieving 78% yield after column chromatography.

Cyclization with Phosphoryl Chloride (POCl₃)

Reaction Mechanism and Procedure

This approach utilizes POCl₃ as a dehydrating agent to cyclize diacylhydrazide intermediates:

Diacylhydrazide Formation :

Pyrrolidine-2-carbohydrazide reacts with cyclopropanecarbonyl chloride to form a diacylhydrazide.

$$

\text{Pyrrolidine-2-carbohydrazide} + \text{Cyclopropanecarbonyl chloride} \rightarrow \text{Diacylhydrazide}

$$Cyclization :

The diacylhydrazide is treated with POCl₃ at 100°C to form the oxadiazole.

$$

\text{Diacylhydrazide} \xrightarrow{\text{POCl}_3, \Delta} \text{1,2,4-Oxadiazole}

$$

Limitations

- Harsh Conditions : Requires high temperatures and toxic reagents.

- Yield : 50–60% for similar substrates.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Amidoxime/Acyl Chloride | 65–75 | 12–24 h | Mild conditions, scalable | Multi-step, moderate yields |

| Superbase (NaOH/DMSO) | 70–85 | 10–30 min | One-pot, rapid, high yields | Requires microwave irradiation |

| POCl₃ Cyclization | 50–60 | 2–4 h | Works with stable intermediates | Toxic reagents, high temperatures |

Recent Advances and Optimization

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth. The mechanism of action appears to involve disruption of bacterial cell walls and interference with metabolic pathways .

Anti-inflammatory Properties

5-Cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole has shown potential as a selective cyclooxygenase (COX) inhibitor. Studies indicate that it inhibits COX-2 more effectively than traditional non-steroidal anti-inflammatory drugs (NSAIDs), which are often associated with gastrointestinal side effects. This selectivity suggests that the compound could serve as a safer alternative for treating inflammatory conditions .

Neurological Applications

The compound's structural characteristics allow it to interact with neural pathways, making it a candidate for neuroprotective agents. Research into its effects on neuroinflammation and neuronal viability has indicated potential benefits in conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of several oxadiazole derivatives, including this compound. Using the disc diffusion method, researchers found that this compound exhibited significant inhibition zones against both S. aureus and E. coli, indicating its potential as an antimicrobial agent .

Case Study 2: COX Inhibition

In a comparative study against established COX inhibitors like Meloxicam, the oxadiazole derivative demonstrated superior inhibition of COX-2 activity while maintaining low cytotoxicity levels in human cell lines. This suggests its viability as a new anti-inflammatory drug candidate .

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or binding to receptors involved in disease processes. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Key Observations :

Spectroscopic Data :

- NMR Trends : Cyclopropyl protons resonate at 1.29–1.46 ppm (δ) in DMSO-d₆, consistent across analogs (e.g., ). Pyrrolidinyl protons in the target compound are expected near 2.5–3.5 ppm (δ), similar to azidopyrrolidinyl derivatives in .

- HRMS Validation : Thiophene-substituted oxadiazoles () show precise mass confirmation (e.g., [M+Na]⁺: 189.0099), ensuring structural fidelity .

Hypotheses for Target Compound :

- The pyrrolidinyl group may enhance solubility and target engagement in enzyme-binding pockets, while the cyclopropyl group could reduce metabolic degradation, prolonging activity.

Biological Activity

5-Cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structural representation is essential for understanding its interactions at the molecular level. The compound features a cyclopropyl group and a pyrrolidine moiety attached to the oxadiazole ring, which is known for its diverse biological activities.

Research into the biological activity of oxadiazole derivatives indicates several mechanisms through which they exert their effects:

- Anticancer Activity : Compounds containing the oxadiazole moiety have shown promising anticancer properties. For instance, derivatives have been reported to induce apoptosis in various cancer cell lines such as MCF-7 and U-937 by activating apoptotic pathways involving p53 and caspase-3 .

- Enzyme Inhibition : Certain oxadiazole derivatives act as inhibitors of key enzymes involved in cancer progression. For example, compounds have demonstrated selective inhibition of carbonic anhydrases (hCA IX and XII) at nanomolar concentrations, which can be pivotal in cancer therapy .

- Antimicrobial Properties : Some studies have indicated that oxadiazole derivatives exhibit antimicrobial activity against various pathogens, suggesting their potential use in treating infectious diseases .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound and its derivatives:

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

- Study on Anticancer Activity : A study evaluated the cytotoxic effects of oxadiazole derivatives on multiple cancer cell lines. The findings indicated that certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutics like doxorubicin, particularly in leukemia models .

- Molecular Docking Studies : Computational studies have suggested strong interactions between oxadiazole derivatives and target proteins involved in cancer progression. These interactions are crucial for understanding how these compounds can be optimized for therapeutic use .

- In Vivo Studies : Preliminary in vivo studies are necessary to assess the pharmacokinetics and overall efficacy of these compounds in live models, which will provide further insights into their potential as therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.